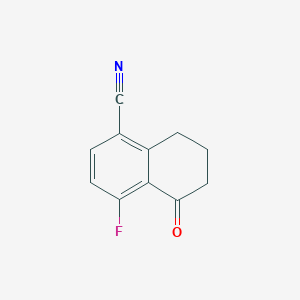

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Description

Properties

IUPAC Name |

4-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-5-4-7(6-13)8-2-1-3-10(14)11(8)9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPRTGHYRUEZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744312 | |

| Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260013-61-3 | |

| Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Parent Compound 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

The parent compound (without fluorine) is well documented and can be synthesized by:

- Cyclization of suitable precursors such as substituted naphthalene derivatives bearing nitrile and keto groups.

- Oxidation and functional group transformations on tetrahydronaphthalene intermediates.

For example, methyl or ethyl esters of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been synthesized and subsequently converted to the nitrile analogues through established organic transformations.

Example Synthetic Route (Inferred from Related Literature)

Detailed Research Findings and Data

Fluorination Techniques

- Fluorination of aromatic ketones and nitriles often requires mild conditions to avoid degradation of sensitive groups.

- Electrophilic fluorinating agents such as Selectfluor are preferred for regioselective fluorination at activated positions on aromatic rings.

- Reaction temperature, solvent choice (e.g., acetonitrile, dichloromethane), and reaction time are critical parameters influencing yield and selectivity.

Characterization Data (Representative)

| Parameter | Typical Values for Analogous Compounds |

|---|---|

| Melting Point | 150–200 °C (depending on substituents) |

| IR Spectroscopy | C=O stretch ~1680–1720 cm⁻¹; CN stretch ~2220 cm⁻¹ |

| NMR Spectroscopy | Aromatic protons shifted downfield due to fluorine substituent |

| Mass Spectrometry | Molecular ion peak consistent with C11H8FNO (m/z ~189) |

Notes on Scale-Up and Practical Considerations

- Fluorination steps require careful control to prevent over-fluorination or side reactions.

- Purification may involve column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

- Handling of fluorinating agents demands appropriate safety measures due to their reactivity and toxicity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are typical substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activity.

Medicine: It is explored for its therapeutic applications, particularly in drug development.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following derivatives share the tetrahydronaphthalene core but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- Fluorine vs. Fluorine’s electron-withdrawing effect also stabilizes the aromatic system, contrasting with the isocyanate’s electrophilic reactivity.

- Oxo Group Impact: The 5-oxo group enables keto-enol tautomerism, which is absent in 1,2,3,4-tetrahydronaphthalene-1-carbonitrile . This increases hydrogen-bonding capacity, as observed in similar oxo-containing chromene derivatives .

- Amino vs. Nitrile: The amino group in the chromene derivative facilitates stronger hydrogen-bonding networks compared to nitrile groups, which primarily engage in dipole interactions .

Crystallographic and Hydrogen-Bonding Behavior

- Crystallography : The target compound’s structure can be refined using SHELXL , with ORTEP-3 aiding in visualizing hydrogen-bonding patterns. Its fluorine and oxo groups likely form C–H···F and N–H···O interactions, respectively, as seen in related systems .

- Graph Set Analysis : Compared to 1,2,3,4-tetrahydronaphthalene-1-carbonitrile , the additional oxo and fluoro substituents introduce new hydrogen-bonding motifs (e.g., R²₂(8) patterns) , enhancing crystal packing efficiency.

Biological Activity

4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (CAS No. 1260013-61-3) is a naphthalene derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique chemical structure, which facilitates interaction with various biological targets.

- IUPAC Name : 4-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile

- Molecular Formula : C11H8FNO

- Molecular Weight : 189.19 g/mol

- CAS Number : 1260013-61-3

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may modulate enzymatic activities or protein functions through binding interactions that alter signaling pathways or metabolic processes.

Anticancer Properties

Recent studies have indicated that naphthalene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene have shown promising results in inhibiting tumor growth in various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that the presence of the naphthalene core plays a crucial role in enhancing cytotoxicity against cancer cells.

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| 4-Fluoro derivative | 2.5 ± 0.3 | A549 (lung cancer) |

| Related naphthalene | 1.8 ± 0.2 | MCF7 (breast cancer) |

Antimicrobial Activity

Studies have also explored the antimicrobial potential of this compound and related naphthalene derivatives. The presence of the carbonitrile group has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various naphthalene derivatives, including 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene. The findings highlighted that compounds with halogen substitutions exhibited increased potency against cancer cell lines due to enhanced lipophilicity and better membrane permeability .

Antimicrobial Testing

Another research effort focused on antimicrobial testing against common pathogens revealed that the compound demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, and how can reaction conditions be optimized?

A multistep synthesis starting from tetralone derivatives is typical. Fluorination at the 4-position can be achieved via electrophilic substitution using Selectfluor® or DAST, followed by nitrile introduction via Knoevenagel condensation or cyanation with CuCN. Reaction optimization should focus on temperature control (e.g., 0–5°C for fluorination to minimize side reactions) and solvent selection (e.g., DMF for nitrile formation). Monitoring intermediates via TLC and NMR ensures regioselectivity .

Q. How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELX for structure solution and refinement. Key parameters include R-factor (<0.05), mean C–C bond length (≈1.48 Å), and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and confirm the tetrahydronaphthalene core and fluorine positioning .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR detects proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclohexenone protons at δ 2.5–3.0 ppm). NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm).

- IR : Strong absorbance at ~2220 cm confirms the nitrile group.

- MS : High-resolution ESI-MS verifies the molecular ion ([M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Systematic substitution at the 4-fluoro and 1-cyano positions is critical. For example:

- Replacing fluorine with chloro/trifluoromethyl alters electron-withdrawing effects, impacting receptor binding (e.g., EAAT1 inhibition in analogs ).

- Introducing bulky groups at the 5-oxo position may sterically hinder metabolic degradation.

Methodology : Use in vitro assays (e.g., IC measurements) paired with computational docking (AutoDock Vina) to correlate substituent effects with activity .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals motifs like chains from N–H···O=C interactions. These networks affect solubility and melting point. For instance, strong intermolecular H-bonds reduce solubility in polar solvents, necessitating co-solvents for biological testing .

Q. How can contradictory data between crystallographic and solution-phase studies be resolved?

Discrepancies arise from dynamic effects in solution (e.g., keto-enol tautomerism) versus static crystal structures. Use variable-temperature NMR to detect tautomeric equilibria and compare with SCXRD data. For example, enol stabilization in DMSO-d may conflict with keto-dominated crystal structures .

Q. What computational methods predict the impact of fluorine substitution on electronic properties?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to map electrophilic regions. Fluorine’s σ-withdrawing effect increases positive charge on the carbonyl carbon, enhancing reactivity toward nucleophiles. Solvent effects (PCM model) refine predictions for biological environments .

Data Contradiction Analysis

Q. How to address variability in biological assay results across different batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.